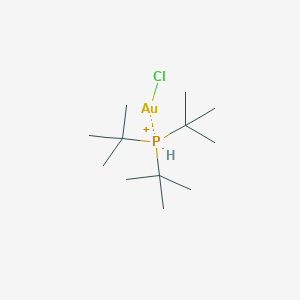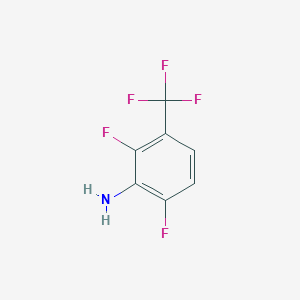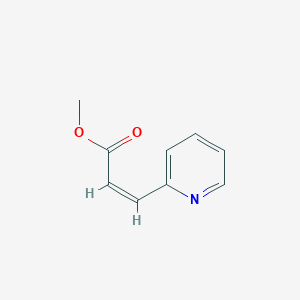![molecular formula C9H8O3 B13147143 2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one CAS No. 87785-58-8](/img/structure/B13147143.png)
2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It exists as a white to beige crystalline powder or crystals . This compound has attracted scientific interest due to its unique structure and versatile properties.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes lead to the formation of 2,6-dimethyl-4H-furo[3,2-c]pyran-4-one. One common method involves cyclization of a suitable precursor, such as 2,6-dimethylresorcinol, under acidic conditions. The reaction proceeds through intramolecular condensation, resulting in the formation of the pyranone ring.
Reaction Conditions:
The cyclization reaction typically occurs in organic solvents (e.g., ethanol, methanol) with the addition of an acid catalyst (e.g., sulfuric acid, hydrochloric acid). Heating the reaction mixture facilitates the cyclization process.
Industrial Production:
While industrial-scale production methods are less common, researchers have explored scalable approaches for synthesizing this compound. Optimization of reaction conditions and catalysts is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one undergoes various chemical reactions:
Oxidation: It can be oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions yield corresponding alcohols or other reduced forms.
Substitution: Substituents can be introduced at different positions on the pyranone ring.
Common reagents and conditions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
Major products formed from these reactions include substituted pyranones and their derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Investigated for potential bioactivity, including antimicrobial and antioxidant properties.
Medicine: Studied for its pharmacological effects and potential therapeutic applications.
Industry: Employed in the development of specialty chemicals and materials.
Wirkmechanismus
The exact mechanism by which 2,6-dimethyl-4H-furo[3,2-c]pyran-4-one exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or signaling pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While 2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one is unique in its structure, it shares similarities with related pyranones and furan derivatives. Further research can explore its distinct features compared to other compounds in this class.
Eigenschaften
CAS-Nummer |
87785-58-8 |
|---|---|
Molekularformel |
C9H8O3 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2,6-dimethylfuro[3,2-c]pyran-4-one |
InChI |
InChI=1S/C9H8O3/c1-5-3-7-8(11-5)4-6(2)12-9(7)10/h3-4H,1-2H3 |
InChI-Schlüssel |
VAJWDRVJFPDCEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(O1)C=C(OC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


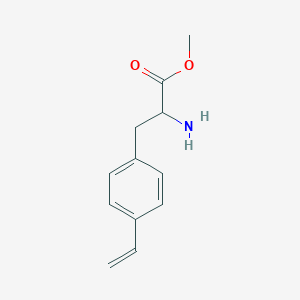
![(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13147071.png)
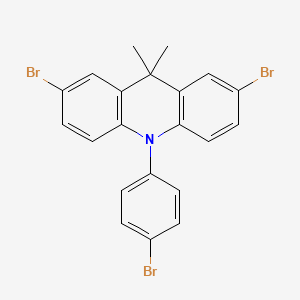
![2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide](/img/structure/B13147085.png)
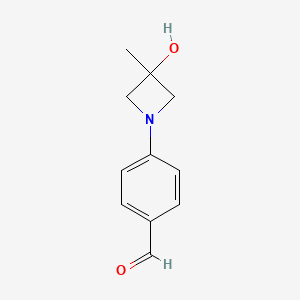


![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
